molecular formula C6H12O15P3 · 3Na B1153413 D-myo-Inositol-3,4,5-triphosphate (sodium salt)

D-myo-Inositol-3,4,5-triphosphate (sodium salt)

Cat. No.: B1153413
M. Wt: 486
InChI Key: JENABGGDGLKLTB-UIEDNGEDSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

D-myo-Inositol-1,4,5-triphosphate (Ins(1,4,5)-P3) is a second messenger produced in cells by phospholipase C (PLC)-mediated hydrolysis of phosphatidyl inositol-4,5-biphosphate. Binding of Ins(1,4,5)-P3 to its receptor on the endoplasmic reticulum in opening of the calcium channels and an increase in intracellular calcium. D-myo-Inositol-3,4,5-triphosphate (Ins(3,4,5)-P3) is a structural analog of Ins(1,4,5)-P3 and a member of the inositol phosphate (InsP) cell signaling family of molecules. D-myo Ins(3,4,5)-P3 is 200-fold less potent than D-myo Ins(1,4,5)-P3 at initiating Ca Ins(1,4,5)-P3 binds to Type 1, 2, and 3 subtypes of the rat recombinant IP3 receptor with Ki values of less than 25 nM, whereas Ins(3,4,5)-P3 exhibits significantly lower affinity with Ki values of 3-11 µM.

Scientific Research Applications

1. Dermatological Applications and Absorption through the Skin

D-myo-Inositol-3,4,5-triphosphate, in the form of myo-inositol hexakisphosphate (InsP6), has been linked with dermatological applications. It's used as a discoloring agent, prevents calcinosis cutis, and plays a role in preventing premature aging. Studies demonstrate InsP6's capacity to inhibit skin cancer. Research focusing on the absorption of InsP6 through the skin using a moisturizing cream as a vehicle found that the InsP6 sodium salt was absorbed in significantly higher amounts than the InsP6 calcium-magnesium salt, suggesting that topical administration can achieve significant concentrations in tissues and biological fluids (Grases et al., 2005).

2. Influence on Iron Absorption

Inositol phosphates, like D-myo-Inositol-3,4,5-triphosphate, have been studied for their effects on mineral absorption in humans. Particularly, Inositol hexaphosphate (IP(6)) is known to inhibit iron absorption. Less-phosphorylated derivatives like inositol tri-, tetra-, and pentaphosphates (IP(3), IP(4), and IP(5)) also influence iron absorption, with IP(5) showing an inhibitory effect, whereas IP(3) and IP(4) in isolated form do not significantly affect iron absorption. However, when part of processed food, IP(3) and IP(4) contribute to the inhibitory effect on iron absorption, suggesting that for improved iron absorption from cereals and legumes, degradation of inositol phosphates needs to be to less-phosphorylated forms than IP(3) (Sandberg et al., 1999).

3. Neurological Insights and Cognitive Ability

D-myo-Inositol-3,4,5-triphosphate, as part of myo-inositol, affects neuronal survival and function. A study investigating adults with Down syndrome found a significantly increased brain concentration of myo-inositol, which was associated with reduced cognitive ability. This highlights the biological relevance of myo-inositol and its derivatives in neurological conditions and cognitive functioning (Beacher et al., 2005).

4. Potential Genetic Regulation and Correlation with Other Metabolites

Research has indicated that myo-inositol, and possibly its derivatives, may have their plasma concentration modulated by genetic variation, particularly in genes like SLC5A11, encoding a sodium-coupled inositol transporter. This genetic regulation aspect opens up avenues for personalized approaches to managing conditions associated with inositol imbalance. Additionally, significant correlations were found between plasma myo-inositol concentration and other biochemicals like D-chiro inositol, glucose, methionine, betaine, sarcosine, and tryptophan, suggesting a broad systemic involvement of myo-inositol in metabolic processes (Weston et al., 2022).

Properties

Molecular Formula

C6H12O15P3 · 3Na

Molecular Weight

486

InChI

InChI=1S/C6H15O15P3.3Na/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t1-,2-,3-,4?,5?,6?;;;/m0.../s1

InChI Key

JENABGGDGLKLTB-UIEDNGEDSA-K

SMILES

O[C@@H]1[C@@H](OP([O-])(O)=O)[C@H](OP([O-])(O)=O)[C@@H](OP([O-])(O)=O)[C@@H](O)[C@H]1O.[Na+].[Na+].[Na+]

Synonyms

Ins(3,4,5)-P3; 3,4,5-IP4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-myo-Inositol-3,4,5-triphosphate (sodium salt)
Reactant of Route 2
D-myo-Inositol-3,4,5-triphosphate (sodium salt)
Reactant of Route 3
D-myo-Inositol-3,4,5-triphosphate (sodium salt)
Reactant of Route 4
D-myo-Inositol-3,4,5-triphosphate (sodium salt)
Reactant of Route 5
D-myo-Inositol-3,4,5-triphosphate (sodium salt)
Reactant of Route 6
D-myo-Inositol-3,4,5-triphosphate (sodium salt)

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